- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903
Cas no 930-68-7 (cyclohex-2-en-1-one)
cyclohex-2-en-1-one structure
Product Name:cyclohex-2-en-1-one
CAS-Nr.:930-68-7
MF:C6H8O
MW:96.127121925354
MDL:MFCD00001577
CID:40290
PubChem ID:13594
Update Time:2025-05-26
cyclohex-2-en-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-CYCLOHEXANE-1-ONE
- 2-CYCLOHEXEN-1-ONE
- 2-CYCLOHEXENONE
- 2-CYCLOHEXENONE-1
- CYCLOHEX-2-ENONE
- Cyclohexenone
- TIMTEC-BB SBB008209
- 1-Cyclohexen-3-one
- 2-Cyclohexene-1-one
- 3-oxocyclohexene
- Cyclohex-2-en-1-one
- Cyclohexen-2-one
- 2-CYCLOHEXEN-1-ONE, BASF QUALITY
- 1-cyclohexen-3-one,2-cyclohexen-1-one,2-cyclohexenone
- 2-cyclohex
- 1-CYCLOHEXEN-2-ONE
- Cyclohexen-3-one
- cyclohex-1-en-3-one
- cyclohexene oxide
- cyclohexenon
- NSC 59710
- 930-68-7
- CAS-930-68-7
- 2-Cyclohexen-1-one, >=95%
- J-509238
- MFCD00001577
- EN300-29848
- EINECS 213-223-5
- DTXSID1024881
- BDBM217391
- NCGC00257562-01
- NS00020456
- BRN 1280477
- HMS3039A04
- NSC59710
- UNII-445160R1U6
- 2-Cyclohexen-1-one, produced by BASF, >=98.0% (GC)
- NCGC00091479-02
- 4-07-00-00124 (Beilstein Handbook Reference)
- CHEMBL1439332
- 2-Cyclohexeneone
- NCGC00091479-01
- Z295197140
- CHEBI:15977
- NSC-59710
- WLN: L6V BUTJ
- DTXCID804881
- CYCLOHEXENE-1-ONE, 2-
- Cyclohexen-1-one
- A2Q
- 445160R1U6
- FT-0606446
- C02395
- F0001-2243
- Q209370
- AKOS004909928
- FEMA NO. 4517
- 25512-62-3
- Tox21_200008
- SMR000568463
- Epitope ID:141515
- Cyclohexenone, 18
- MLS001065611
- InChI=1/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H
- 1-Cyclohexen-3-one; 2-Cyclohexenone; 3-Oxocyclohexene; Cyclohexen-3-one; Cyclohexenone; NSC 59710
- DB-057364
- STL141084
- cyclohex-2-en-1-one
-
- MDL: MFCD00001577
- Inchi: 1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
- InChI-Schlüssel: FWFSEYBSWVRWGL-UHFFFAOYSA-N
- Lächelt: O=C1CCCC=C1
- BRN: 1280477
Berechnete Eigenschaften
- Genaue Masse: 96.05750
- Monoisotopenmasse: 96.057514874g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 0
- Komplexität: 103
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 5
- XLogP3: nichts
- Topologische Polaroberfläche: 17.1Ų
Experimentelle Eigenschaften
- Farbe/Form: flüssig
- Dichte: 0.993 g/mL at 25 °C(lit.)
- Schmelzpunkt: −53 °C (lit.)
- Siedepunkt: 171°C(lit.)
- Flammpunkt: Fahrenheit: 132.8° f< br / >Celsius: 56° C< br / >
- Brechungsindex: n20/D 1.488(lit.)
- Wasserteilungskoeffizient: Auflösung
- PSA: 17.07000
- LogP: 1.29560
- Dampfdruck: 760 mmHg ( 168 °C)
- FEMA: 4517 | 2-CYCLOHEXENONE
- Löslichkeit: Löslich im Alkohol, Aceton, Äther, unlöslich im Wasser
cyclohex-2-en-1-one Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H226-H301-H310+H330-H319
- Warnhinweis: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- Transportnummer gefährlicher Stoffe:UN 2929 6.1/PG 2
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-23/24
- Sicherheitshinweise: S23-S36/37/39-S45
- RTECS:GW7000000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1 (3)
- PackingGroup:II
- TSCA:Yes
- Lagerzustand:Store at room temperature
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:II
- Risikophrasen:R22; R23/24
cyclohex-2-en-1-one Zolldaten
- HS-CODE:2914299000
- Zolldaten:
China Zollkodex:
2914299000Übersicht:
Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung
Zusammenfassung:
2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%
cyclohex-2-en-1-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040004-10g |
Cyclohex-2-enone |
930-68-7 | 97% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 040004-100g |
Cyclohex-2-enone |
930-68-7 | 97% | 100g |
£50.00 | 2022-03-01 | |
| TRC | C984495-50g |
2-Cyclohexen-1-one |
930-68-7 | 50g |
$ 98.00 | 2023-09-08 | ||
| TRC | C984495-100 g |
2-Cyclohexen-1-one |
930-68-7 | 100g |
$ 115.00 | 2022-01-10 | ||
| TRC | C984495-500 g |
2-Cyclohexen-1-one |
930-68-7 | 500g |
$ 380.00 | 2022-01-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C102814-10ML |
cyclohex-2-en-1-one |
930-68-7 | 10ml |
¥288.46 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C102814-25ML |
cyclohex-2-en-1-one |
930-68-7 | 25ml |
¥520.9 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C102814-100ML |
cyclohex-2-en-1-one |
930-68-7 | 100ml |
¥1272.32 | 2023-11-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0707-100ml |
cyclohex-2-en-1-one |
930-68-7 | 96.0%(GC) | 100ml |
¥1070.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0707-500ml |
cyclohex-2-en-1-one |
930-68-7 | 96.0%(GC) | 500ml |
¥3205.0 | 2022-05-30 |
cyclohex-2-en-1-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 157 - 158 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum oxide (MoO3) Solvents: Ethanol ; 12 h, 70 °C
Referenz
- Catalytic activity and selectivity of reusable α-MoO3 nanobelts toward oxidation of olefins and sulfides using economical peroxides, RSC Advances, 2014, 4(4), 1601-1608
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper manganese oxide Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt
1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt
Referenz
- Allylic oxidation of cyclic alkenes with molecular oxygen and tert-butyl hydroperoxide over copper-manganese oxides, Monatshefte fuer Chemie, 2017, 148(2), 357-365
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate (polystyrene-supported) Catalysts: Tempo (JandaJel resin-supported) Solvents: 1,2-Dichloroethane ; 5 h, 70 °C
Referenz
- A multipolymer system for organocatalytic alcohol oxidation, Organic & Biomolecular Chemistry, 2005, 3(6), 970-971
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile
Referenz
- Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromate, Chinese Chemical Letters, 1992, 3(8), 585-8
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Palladium , 1,4-Benzenedicarboxylic acid, 2-amino-, copper(2+) salt (1:1) Solvents: Trifluorotoluene ; 3 h, 95 °C
Referenz
- Development of sustainable green catalysts for oxidation of alcohols via decorated palladium nanoparticles on magnetic carbon nanotube/MOF, Journal of Molecular Structure, 2023, 1294,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3, Organic Process Research & Development, 2020, 24(5), 856-860
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2253137-61-8 Solvents: Acetonitrile , Water ; 18 h, 1 atm, rt
Referenz
- Designing conjugated microporous polymers for visible light-promoted photocatalytic carbon-carbon double bond cleavage in aqueous medium, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(44), 22145-22151
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Palladium , 1-Methyl-3-(2-phenylethyl)-1H-imidazolium sulfate (1:1) (supported on fibrillated mesoporous carbon) Solvents: Water ; 15 h, 70 °C
Referenz
- A nano-fibrillated mesoporous carbon as an effective support for palladium nanoparticles in the aerobic oxidation of alcohols "on pure water", Chemistry - A European Journal, 2012, 18(28),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
Referenz
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
,
Nippon Kagaku Kaishi,
1986,
(6),
792-5
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum dioxide Solvents: Ethanol ; 10 h, 70 °C
Referenz
- Synthesis, characterization and catalytic activity of oleic acid-coated TiO2 nanoparticles carrying MoO2 (acac)2 in the oxidation of olefins and sulfides using economical peroxides, New Journal of Chemistry, 2014, 38(7), 2917-2926
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: [[2,2′-[(1-Methyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-(2-phenyldia… Solvents: Acetonitrile ; 84 °C
Referenz
- Homogeneous and Heterogeneous Catalytic Activity of Azo-Linked Schiff Base Complexes of Mn(II), Cu(II) and Co(II), Catalysis Letters, 2011, 141(11), 1698-1702
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Rapid Iron(III)-Fluoride-Mediated Hydrogen Atom Transfer, Angewandte Chemie, 2021, 60(50), 26281-26286
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria , Iron oxide (Fe3O4) , Iron , Silver Solvents: Acetonitrile ; 6 h, 80 °C
Referenz
- Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes, ChemistrySelect, 2020, 5(31), 9601-9606
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: N-Hydroxyphthalimide , Oxygen Catalysts: L-Ascorbic acid (titania-Cobalt- nanohybrid) , Cobalt diacetate , Titania (Cobalt-Ascorbic Acid Nanohybrid) Solvents: Ethyl acetate ; 5 h, 1 atm, 60 °C
Referenz
- Aerobic Stereoselective Oxidation of Olefins on a Visible-Light-Irradiated Titanium Dioxide-Cobalt-Ascorbic Acid Nanohybrid, Synlett, 2017, 28(2), 235-238
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: L-Ascorbic acid (reaction product with titania and dioxomolybdenum complex) , Titania (reaction product with dioxomolybdenum complex and ascorbic acid) , Bis(acetylacetonato)dioxomolybdenum (reaction product with titania and ascorbic acid) Solvents: Ethanol ; 12 h, 70 °C
Referenz
- Dioxomolybdenum(VI) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides, Green Chemistry, 2015, 17(1), 442-452
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 3-decyl-1-methyl-, (OC-6-11)-tris(1,1,1,5,5,5-hexafluoro-2,4-pen… ; 6 h, 1 atm, 60 °C
1.2 Reagents: Triphenylphosphine ; 2 h
1.2 Reagents: Triphenylphosphine ; 2 h
Referenz
- Ionic liquids with metal chelate anions, Chemical Communications (Cambridge, 2012, 48(17), 2334-2336
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium trichloride Solvents: Toluene ; 4 h, 760 torr, rt → 80 °C
Referenz
- Zeolite confined nanostructured dinuclear ruthenium clusters: preparation, characterization and catalytic properties in the aerobic oxidation of alcohols under mild conditions, Journal of Materials Chemistry, 2009, 19(38), 7112-7118
Herstellungsverfahren 20
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide , Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ; 7 h, 0.5 MPa, 70 °C
Referenz
- Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer, ACS Catalysis, 2021, 11(12), 6810-6815
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen diantimonate(decaaquatetraaluminate)te… Solvents: Acetonitrile , Water ; 2 h, 70 °C
Referenz
- A Lewis acid catalytic core sandwiched by inorganic polyoxoanion caps: selective H2O2-based oxidations with [AlIII4(H2O)10(β-XW9O33H)2]6- (X = AsIII, SbIII), Chemical Communications (Cambridge, 2013, 49(72), 7914-7916
cyclohex-2-en-1-one Raw materials
cyclohex-2-en-1-one Preparation Products
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- Cyclohexyl Propionate (6222-35-1)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Cyclohexyl hexanoate (6243-10-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- pentane-1,5-diol (111-29-5)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- amyl caproate (540-07-8)
- cyclohexyl butyrate (1551-44-6)
- Methylcyclohexane (108-87-2)
- 1,3-Cyclohexanediol (504-01-8)
- Cyclohexanol (108-93-0)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
cyclohex-2-en-1-one Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:930-68-7)2-Cyclohexen-1-one
Bestellnummer:sfd18727
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:930-68-7)cyclohex-2-en-1-one
Bestellnummer:A1238076
Bestandsstatus:in Stock
Menge:500ml
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 18:39
Preis ($):214
Email:sales@amadischem.com
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
(CAS:930-68-7)Cyclohexenone
Bestellnummer:2
Bestandsstatus:9999
Menge:200kg
Reinheit:>98%
Preisinformationen zuletzt aktualisiert:Thursday, 28 March 2024 14:17
Preis ($):0
Email:panyu@yudipharm.com
cyclohex-2-en-1-one Verwandte Literatur
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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